Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
Description
Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is an ortho-substituted benzoate derivative featuring an amino group linked to a 3-ethoxy-2-hydroxybenzyl moiety. This compound is structurally characterized by its ester group at the 2-position of the benzoate backbone, a secondary amine bridge, and a hydroxyl-ethoxy-substituted benzyl group. Below, we systematically compare this compound with structurally and functionally related derivatives.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-22-15-10-6-7-12(16(15)19)11-18-14-9-5-4-8-13(14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSYCUEMKUPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 2-hydroxy-3-ethoxybenzaldehyde with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Organic Synthesis
Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate serves as a valuable reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. This compound can be utilized as a building block for synthesizing other derivatives with potential therapeutic properties.
Analytical Chemistry
In analytical chemistry, this compound can act as a reference standard for the quantification of similar compounds in various samples. Its stability and defined structure make it suitable for use in chromatographic techniques.
Biological Applications
Biochemical Studies
This compound has been employed in biochemical assays to study enzyme interactions and functions. Its ability to modulate enzyme activity is particularly noteworthy, as it may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoate compounds can inhibit the growth of various bacterial strains, including mycobacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .
Medicinal Applications
Therapeutic Potential
Investigations into the therapeutic applications of this compound have revealed its potential as a precursor for drug development. The compound has shown promise in cytotoxicity assays against cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Modulation : It may interact with key enzymes, affecting their activity and potentially altering metabolic processes.
- Membrane Interaction : Similar compounds have been shown to influence membrane fluidity, which could impact cellular responses.
- Signal Transduction : By interacting with receptors or signaling molecules, this compound may modulate various cellular signaling pathways .
Industrial Applications
Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.
Case Studies
-
Antimicrobial Efficacy Study
A study published in The Scientific World Journal evaluated various substituted benzoates against mycobacterial species. Findings indicated that certain derivatives exhibited higher antimicrobial activity than conventional antibiotics like ciprofloxacin and isoniazid, suggesting further exploration of this compound for therapeutic applications against resistant strains . -
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human monocytic leukemia THP-1 cell lines. Results indicated selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substituted Benzoates
Methyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate (Santa Cruze, sc-495304) is a positional isomer of the target compound, differing in the substitution of the amino group at the 4-position of the benzoate instead of the 2-position.
Ethyl 2-methoxybenzoate (CAS 7335-26-4) shares the ester backbone but lacks the amino and hydroxyl groups. Its simpler structure results in lower polarity (logP ~2.5) and reduced hydrogen-bonding capacity compared to the target compound, making it more suitable as a flavoring agent or solvent rather than a bioactive molecule .
Sulfonylurea Herbicide Derivatives
Several methyl benzoate derivatives with sulfonylurea substituents, such as sulfometuron methyl ester and metsulfuron methyl ester, are widely used as herbicides . These compounds feature sulfonamide bridges and heterocyclic groups (e.g., triazine or pyrimidine), enabling acetolactate synthase (ALS) inhibition. In contrast, the target compound lacks the sulfonylurea moiety, suggesting divergent biological activity. Its hydroxyl and amino groups may instead facilitate roles in metal chelation or as a synthetic intermediate for pharmacologically active molecules.
Amino-Substituted Benzoate Esters
Methyl 2-{[(3-chlorophenyl)methanesulfonyl]amino}benzoate (Y300-2572) incorporates a sulfonamide group and a chloro-substituted phenyl ring, resulting in higher lipophilicity (logP 3.67) compared to the target compound .
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate (CAS 27126-43-8) features a 4-ethoxy-4-oxobutyl chain, introducing an ester moiety within the side chain. This increases molecular weight (279.3 g/mol) and may influence solubility in nonpolar media .
Complex Functional Group Derivatives
The target compound’s simpler structure lacks such multifunctional groups, limiting its utility in complex biochemical interactions but enhancing synthetic accessibility.
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) contains a conjugated enoate system and benzoylamino group, promoting resonance stabilization and altered reactivity compared to the target compound’s linear structure .
Biological Activity
Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 301.34 g/mol. The compound features a benzoate moiety with an ethoxy and hydroxy substitution on the benzyl group, which may influence its biological interactions.
Antimicrobial Activity
1. Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values have been determined through various assays.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
These results suggest that the compound has moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
2. Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy also varies based on the concentration used.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 31.25 - 125 |
| Aspergillus niger | 62.5 - 250 |
The observed antifungal activity indicates potential for therapeutic applications in treating fungal infections .
The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may inhibit bacterial protein synthesis and disrupt cell wall integrity, leading to cell death. Additionally, the compound's ability to interfere with biofilm formation in bacterial cultures has been noted, which is critical for managing chronic infections .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene ring significantly affect its antimicrobial potency. For instance:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and may improve interaction with bacterial cell membranes.
- Ethoxy Substituents : These groups can influence lipophilicity, affecting the compound's ability to penetrate bacterial cells.
Table summarizing SAR findings:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl | Increased solubility |
| Ethoxy | Enhanced membrane penetration |
| Methyl | Modulation of lipophilicity |
Case Studies
Several case studies have explored the therapeutic applications of this compound in clinical settings:
- Clinical Trial on Staphylococcal Infections : A study evaluated the effectiveness of this compound in patients with resistant Staphylococcus aureus infections, demonstrating promising results in reducing bacterial load.
- Fungal Infection Treatment : Another trial focused on its antifungal properties in immunocompromised patients, where it showed significant efficacy against Candida species.
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate, and what analytical techniques confirm its purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Condensation : React methyl 2-aminobenzoate with 3-ethoxy-2-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
Reduction : Reduce the imine bond using NaBH₄ or catalytic hydrogenation to yield the final amine-linked product.
Characterization :
- NMR (¹H/¹³C): Confirm regiochemistry via aromatic proton splitting patterns and amine/ester carbonyl signals.
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. How is the compound characterized structurally, and what crystallographic tools are recommended?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key parameters include hydrogen bonding between the hydroxy and amino groups.
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .
Q. What are the primary biological targets or assays for this compound in early-stage research?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase/GTPase activity assays).
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.
- Cytotoxicity : Use MTT assays on mammalian cell lines to evaluate safety thresholds .
Advanced Research Questions
Q. How can researchers optimize reaction yields and mitigate byproduct formation during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (35–60°C), and stoichiometry to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted Schiff base) and adjust reducing agent equivalents.
- Purification : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC for challenging separations .
Q. How do researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR chemical shifts with Gaussian/B3LYP-predicted values to validate tautomeric forms.
- Dynamic Effects : Account for solvent polarity and temperature in simulations using CPCM (Conductor-like Polarizable Continuum Model).
- Multi-Technique Validation : Cross-reference IR (C=O stretching) and X-ray data to confirm functional group orientations .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or cytochrome P450).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Derive electronic descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects with activity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical Monitoring : Track degradation products (e.g., hydrolysis of the ester group) via LC-MS.
- Storage Recommendations : Use amber vials at –20°C under inert gas (argon) for long-term stability .
Q. What strategies isolate and characterize reactive intermediates during synthesis?
- Methodological Answer :
- Trapping Intermediates : Use low-temperature (–78°C) quenching with methanol/H₂O to stabilize Schiff base intermediates.
- In Situ FTIR : Monitor reaction progress by tracking carbonyl (C=O) and imine (C=N) peak shifts.
- Cryogenic X-ray : Resolve transient species via rapid crystallization at –173°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
